molecular formula C6H12N4 B2966599 [5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]methanamine CAS No. 944896-84-8

[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]methanamine

Cat. No.: B2966599
CAS No.: 944896-84-8
M. Wt: 140.19
InChI Key: FRHFXFXZSQDYBC-UHFFFAOYSA-N
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Description

[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]methanamine: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with alkylating agents, followed by cyclization to form the triazole ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazoles.

Scientific Research Applications

Chemistry: In chemistry, [5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays. Its ability to interact with biological macromolecules makes it a valuable tool in understanding enzyme mechanisms and protein-ligand interactions.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties, making this compound a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

    1,2,4-Triazole: A basic triazole compound without the propan-2-yl group.

    3-Amino-1,2,4-triazole: A triazole derivative with an amino group at the 3-position.

    5-Methyl-1,2,4-triazole: A triazole compound with a methyl group at the 5-position.

Uniqueness: The presence of the propan-2-yl group in [5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]methanamine distinguishes it from other triazole derivatives

Properties

IUPAC Name

(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-4(2)6-8-5(3-7)9-10-6/h4H,3,7H2,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHFXFXZSQDYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944896-84-8
Record name 1-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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